molecular formula C16H22Cl2N2 B12919340 (3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-19-6

(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12919340
CAS No.: 820980-19-6
M. Wt: 313.3 g/mol
InChI Key: KCQZYIHJGLBNTF-AWEZNQCLSA-N
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Description

(S)-N-Cyclopentyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H14Cl2N2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a cyclopentyl group and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclopentyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction using cyclopentyl halides under basic conditions.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is attached through a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride.

Industrial Production Methods

In industrial settings, the production of (S)-N-Cyclopentyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclopentyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-Cyclopentyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-Cyclopentyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine
  • (S)-N-Cyclopentyl-N-(2,3-dichlorophenyl)pyrrolidin-3-amine

Uniqueness

(S)-N-Cyclopentyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted research and applications.

Properties

CAS No.

820980-19-6

Molecular Formula

C16H22Cl2N2

Molecular Weight

313.3 g/mol

IUPAC Name

(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C16H22Cl2N2/c17-15-7-3-4-12(16(15)18)11-20(13-5-1-2-6-13)14-8-9-19-10-14/h3-4,7,13-14,19H,1-2,5-6,8-11H2/t14-/m0/s1

InChI Key

KCQZYIHJGLBNTF-AWEZNQCLSA-N

Isomeric SMILES

C1CCC(C1)N(CC2=C(C(=CC=C2)Cl)Cl)[C@H]3CCNC3

Canonical SMILES

C1CCC(C1)N(CC2=C(C(=CC=C2)Cl)Cl)C3CCNC3

Origin of Product

United States

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